![molecular formula C44H48N6O13S2 B601476 Ertapenem N-Carbonyl Dimer Impurity CAS No. 1199797-43-7](/img/structure/B601476.png)
Ertapenem N-Carbonyl Dimer Impurity
Overview
Description
Ertapenem N-Carbonyl Dimer Impurity is an impurity of Ertapenem , a carbapenem class of antibiotic . It has a molecular formula of C44H48N6O13S2 and a molecular weight of 933.01 . Ertapenem is used to treat certain serious infections, including pneumonia and urinary tract, skin, diabetic foot, gynecological, pelvic, and abdominal infections caused by bacteria .
Chemical Reactions Analysis
A high-performance liquid chromatography method has been developed to resolve twenty-six impurities and degradation products in Ertapenem . This method was capable of resolving eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), which were baseline resolved .Scientific Research Applications
Analytical Method Development
Ertapenem N-Carbonyl Dimer Impurity is used in analytical method development, particularly in high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to resolve impurities and degradation products in Ertapenem (ERT). .
Quality Control Application
It also plays a role in quality control applications, especially during the commercial production of Ertapenem. Ensuring that impurities are within acceptable limits is vital for meeting regulatory standards for drug safety .
Mechanism of Action
Target of Action
Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .
Pharmacokinetics
Dose reductions are indicated for patients with advanced renal insufficiency
Result of Action
The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .
Action Environment
The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of Ertapenem N-Carbonyl Dimer Impurity under various environmental conditions would need further investigation.
properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFVRZTQQVRAQ-BNCIILEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729123 | |
Record name | PUBCHEM_58344480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem N-Carbonyl Dimer Impurity | |
CAS RN |
1199797-43-7 | |
Record name | PUBCHEM_58344480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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